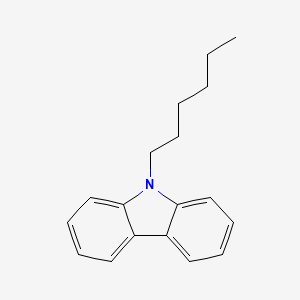

9-Hexylcarbazole

Vue d'ensemble

Description

9-Hexylcarbazole is a chemical compound with the molecular formula C18H21N . It is a derivative of carbazole, a class of organic compounds that have been of great interest for chemists and material scientists due to their intrinsic photophysical and redox properties .

Synthesis Analysis

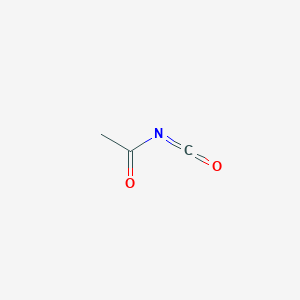

The synthesis of this compound involves the design and creation of new organic small molecules. These molecules consist of electron-withdrawing benzoyl and electron-donating this compound and phenoxazine (or 9,9-dimethyl-9,10-dihydroacridine) moieties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H21N. It has an average mass of 251.366 Da and a monoisotopic mass of 251.167404 Da .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the creation of organic small molecules for application in organic electronics . It is also used in the preparation of organic–inorganic nanohybrids consisting of silver nanocrystals (Ag NCs) uniformly dispersed on the surface of this compound nanoribbons .

Physical and Chemical Properties Analysis

This compound has an average mass of 251.366 Da and a monoisotopic mass of 251.167404 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Applications De Recherche Scientifique

Antioxidant Properties

9-Hexylcarbazole derivatives have been explored for their antioxidant properties. A study by Malvy et al. (1980) found that 6-hydroxy-1,4-dimethyl carbazole, structurally related to this compound, exhibits significant inhibitory action in various in vitro peroxidative systems, surpassing the effectiveness of some known antioxidants (Malvy, Paoletti, Searle, & Willson, 1980).

Material Science Applications

This compound and its derivatives have found applications in material science, particularly in the field of organic electronics. For instance, Chang et al. (2017) synthesized this compound-based hole transporting materials with potential use in red phosphorescent organic light-emitting diodes (OLEDs). These materials demonstrated high potential for electroluminescence (EL) applications, with notable peak efficiencies (Chang, Krucaite, Lo, Chen, Su, Lin, Gražulevičius, Pečiulytė, & Grigalevicius, 2017).

Synthesis and Characterization

The synthesis and characterization of novel carbazole derivatives have been a significant area of research. Yang et al. (2008) synthesized novel carbazole derivatives, such as 3-acetyl-9-n-hexylcarbazole, and analyzed their UV-visible spectra, demonstrating the extent of pi conjugation in the system. These studies are crucial in understanding the physical and chemical properties of carbazole derivatives (Yang, Zhao, Li, Deng, Shao, Wu, & Tian, 2008).

Photophysical Properties

The investigation of the photophysical properties of carbazole derivatives has been another key area of focus. Feng et al. (2006) synthesized star-shaped carbazole-functionalized triazatruxenes, which exhibited good blue fluorescence, offering potential applications in optoelectronics and photonics (Feng, Lai, Ji, & Huang, 2006).

Pharmacological Potential

Beyond material science, carbazole derivatives also show promise in pharmacological applications. Waldau et al. (2009) explored the transformation of 9H-carbazole by biphenyl-utilizing bacteria, leading to the production of hydroxylated metabolites with potential pharmacological significance (Waldau, Methling, Mikolasch, & Schauer, 2009).

Orientations Futures

Propriétés

IUPAC Name |

9-hexylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-2-3-4-9-14-19-17-12-7-5-10-15(17)16-11-6-8-13-18(16)19/h5-8,10-13H,2-4,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFBKCOHURJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399600 | |

| Record name | 9-hexylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-21-8 | |

| Record name | 9-hexylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

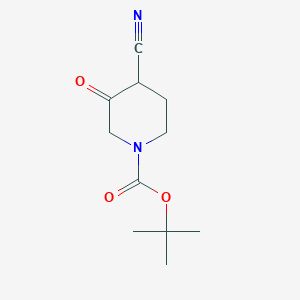

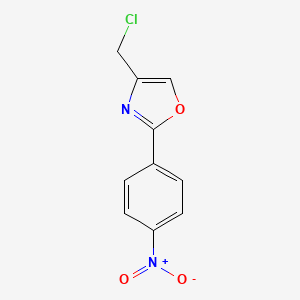

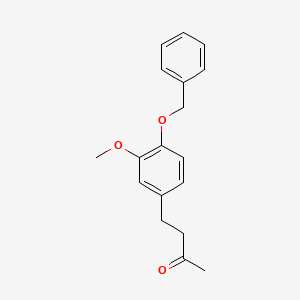

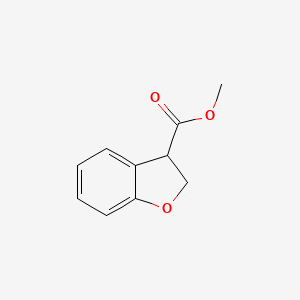

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)

![[1,1'-Biphenyl]-2-yl(phenyl)sulfane](/img/structure/B3052269.png)